2H,3H-furo[3,2-b]pyridin-5-amine
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Overview
Description
2H,3H-furo[3,2-b]pyridin-5-amine is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[3,2-b]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the use of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications . Another approach includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2H,3H-furo[3,2-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2H,3H-furo[3,2-b]pyridin-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly against breast cancer cell lines.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2H,3H-furo[3,2-b]pyridin-5-amine exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This suggests that the compound interferes with cell proliferation and survival pathways, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2H,3H-furo[2,3-b]pyridin-4-amine: Another furo-pyridine derivative with similar structural features.
2,3-Dihydrofuro[2,3-b]pyridin-5-amine: A closely related compound with slight variations in the ring structure.
Uniqueness
2H,3H-furo[3,2-b]pyridin-5-amine stands out due to its specific binding affinities and potential therapeutic applications. Its unique structure allows for versatile modifications, enhancing its pharmacological properties compared to other similar compounds.
Properties
CAS No. |
95837-11-9 |
---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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